5-Hydroxybenzimidazole

Catalog No.
S611539
CAS No.
41292-65-3
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
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5-Hydroxybenzimidazole

CAS Number

41292-65-3

Product Name

5-Hydroxybenzimidazole

IUPAC Name

3H-benzimidazol-5-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)

InChI Key

KRKSOBREFNTJJY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC=N2

Synonyms

5-hydroxybenzimidazole

Canonical SMILES

C1=CC2=C(C=C1O)NC=N2

Vitamin B12 Biosynthesis:

  • 5-HBI serves as a crucial intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, known as 5,6-dimethylbenzimidazole (DMB) [, ].
  • This pathway, identified in the obligate anaerobic bacterium Eubacterium limosum, involves the conversion of aminoimidazole ribotide (AIR) to 5-HBI by the enzyme BzaF, a radical S-adenosylmethionine (SAM) enzyme [].
  • 5-HBI is subsequently methylated to form DMB, which is then incorporated into the vitamin B12 molecule [].

Metabolite of Benzimidazole:

  • 5-HBI has been identified as a major metabolite of the parent compound benzimidazole in rats [].
  • Benzimidazoles are a class of compounds with diverse applications, including serving as constituents of normal animal metabolites (like DMB in vitamin B12) and acting as anthelmintics and antifungal agents [].
  • Studying the metabolism of benzimidazole derivatives, including 5-HBI, helps researchers understand the fate of these compounds in the body and their potential impact on health [].

5-Hydroxybenzimidazole is an organic compound with the molecular formula C7H6N2O. It is characterized by a benzimidazole ring with a hydroxyl group at the 5-position. This compound is of interest due to its potential applications in pharmaceuticals and chemical synthesis. The structural formula can be represented as follows:

text
N / \ C C | | C---C | | O C \ / C

, including:

  • Acylation Reactions: It can undergo acylation via Friedel-Crafts reactions, leading to the formation of various derivatives that may enhance its biological activity .
  • Halogenation: The compound can be halogenated, producing derivatives that exhibit altered physical and chemical properties .
  • Formation from Aminoimidazole: It is synthesized through the enzymatic conversion of aminoimidazole ribotide, facilitated by specific enzymes such as BzaF, which catalyze the transformation to 5-hydroxybenzimidazole .

5-Hydroxybenzimidazole exhibits several biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, contributing to its potential use in health supplements and pharmaceuticals .
  • Role in Vitamin Synthesis: It is involved in the biosynthesis of vitamin B12, linking it to essential metabolic processes in living organisms .

There are several methods for synthesizing 5-hydroxybenzimidazole:

  • Enzymatic Synthesis: The BzaF enzyme catalyzes the conversion of aminoimidazole ribotide to 5-hydroxybenzimidazole under anaerobic conditions .
  • Chemical Synthesis: Traditional synthetic routes may involve starting materials such as ortho-phenylenediamine and appropriate hydroxylating agents.
  • Derivatization Techniques: Acylation and halogenation methods can be employed to modify the compound for specific applications .

5-Hydroxybenzimidazole has diverse applications:

  • Pharmaceuticals: It serves as a precursor for various drug compounds, particularly those targeting microbial infections or oxidative stress.
  • Chemical Reagents: Used in laboratory settings for synthesizing other complex organic molecules.
  • Biochemical Research: Its role in vitamin biosynthesis makes it significant for studies related to metabolic pathways .

Research indicates that 5-hydroxybenzimidazole interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.
  • Binding Studies: Interaction with proteins and nucleic acids has been studied, providing insights into its mechanism of action within biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with 5-hydroxybenzimidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzimidazoleLacks hydroxyl groupBasic structure without additional functional groups
2-HydroxybenzimidazoleHydroxyl group at position 2Different position of hydroxyl impacts reactivity and solubility
6-HydroxybenzimidazoleHydroxyl group at position 6Similar biological activities but different synthesis routes
4-HydroxybenzimidazoleHydroxyl group at position 4Exhibits distinct pharmacological properties compared to 5-hydroxy derivative

The uniqueness of 5-hydroxybenzimidazole lies in its specific hydroxyl placement, which influences its reactivity and biological interactions compared to these similar compounds.

Anaerobic Enzymatic Formation via Radical SAM Mechanisms

The anaerobic biosynthesis of 5-hydroxybenzimidazole represents a remarkable enzymatic transformation catalyzed by radical S-adenosylmethionine enzymes, particularly the enzyme BzaF [2] [3]. This process constitutes a critical step in the anaerobic vitamin B12 biosynthetic pathway, where 5-hydroxybenzimidazole serves as the foundational precursor for the lower ligand component of cobamides [5].

The radical SAM enzyme BzaF catalyzes the conversion of aminoimidazole ribotide to 5-hydroxybenzimidazole through a complex mechanism involving iron-sulfur cluster chemistry [2] [14]. The enzyme contains a characteristic [4Fe-4S] cluster that facilitates the reductive cleavage of S-adenosylmethionine, generating a 5'-deoxyadenosyl radical intermediate [8] [9]. This radical species abstracts a hydrogen atom from the substrate, initiating a cascade of carbon skeleton rearrangements that ultimately yield 5-hydroxybenzimidazole [11].

Isotope tracing studies have revealed that four of the five ribose carbons from aminoimidazole ribotide are incorporated into the benzyl portion of 5-hydroxybenzimidazole, while the 1' carbon is eliminated as formate [11]. The 2' and 5' carbons of the ribose moiety form bonds to the 4 and 5 carbons of the imidazole ring, respectively [11]. This transformation represents an unprecedented carbon skeleton rearrangement in natural product biosynthesis.

The mechanism proceeds through the formation of an aminoimidazole radical intermediate, which has been characterized using electron paramagnetic resonance spectroscopy [11]. The radical intermediate maintains the 1'-carbon bound at the 1-nitrogen position and retains an amino group at the 5-carbon position that participates in hydrogen bonding interactions [11]. This intermediate represents a critical point in the pathway where the ribose fragment undergoes extensive reorganization to form the benzimidazole ring system.

Table 1: Key Parameters of BzaF-Catalyzed 5-Hydroxybenzimidazole Formation

ParameterValueReference
SubstrateAminoimidazole ribotide [2] [14]
Product5-Hydroxybenzimidazole [2] [14]
Cofactor requirementS-adenosylmethionine [2] [14]
Iron-sulfur cluster[4Fe-4S] [8] [9]
Carbon atoms incorporated4 of 5 from ribose [11]
Eliminated carbonC1' as formate [11]

Genetic Organization of bza Operons in Prokaryotic Systems

The genetic organization of bza operons in prokaryotic systems follows a modular architecture that reflects the sequential nature of anaerobic benzimidazole biosynthesis [5] [22]. The complete bza operon consists of six genes: bzaA, bzaB, cobT, bzaC, bzaD, and bzaE, each encoding enzymes responsible for specific steps in the pathway from 5-hydroxybenzimidazole to 5,6-dimethylbenzimidazole [22] [31].

In many bacterial genomes, the bzaA and bzaB genes are replaced by a single bzaF gene, which represents a fusion of the two separate gene products and catalyzes the initial formation of 5-hydroxybenzimidazole from aminoimidazole ribotide [2] [22]. The gene cobT, encoding a phosphoribosyltransferase, is consistently found adjacent to the bza genes and plays a crucial role in activating the benzimidazole intermediates for subsequent processing [5] [33].

The methyltransferase genes bzaC, bzaD, and bzaE are responsible for the sequential methylation steps that convert 5-hydroxybenzimidazole to 5,6-dimethylbenzimidazole [22]. The presence or absence of these methyltransferase genes determines the final cobamide structure produced by different organisms [20] [32]. For example, Geobacter sulfurreducens contains only bzaF and cobT, producing 5-hydroxybenzimidazolyl-cobamide, while Moorella thermoacetica possesses bzaA-bzaB-cobT-bzaC and produces 5-methoxybenzimidazolyl-cobamide [5].

The bza operons are frequently found in association with cobalamin riboswitches and other vitamin B12 biosynthetic genes, indicating coordinated regulation of cobamide production [22] [31]. This genetic clustering facilitates the efficient expression of the entire biosynthetic machinery under appropriate cellular conditions [16] [18].

Table 2: Distribution of bza Genes in Representative Prokaryotic Species

Organismbza Gene ContentCobamide ProducedReference
Eubacterium limosumbzaA-bzaB-cobT-bzaC-bzaD-bzaECobalamin [22] [31]
Moorella thermoaceticabzaA-bzaB-cobT-bzaC5-Methoxybenzimidazolyl-cobamide [5] [33]
Geobacter sulfurreducensbzaF-cobT5-Hydroxybenzimidazolyl-cobamide [5] [22]
Acetobacterium woodiibzaA-bzaB-cobT-bzaC-bzaD-bzaECobalamin [22]

Isotopic Tracer Studies for Pathway Elucidation

Isotopic tracer studies have been instrumental in elucidating the biosynthetic pathway of 5-hydroxybenzimidazole and understanding the fate of individual atoms during the enzymatic transformation [1] [6]. Carbon-13 and nitrogen-15 labeling experiments have provided critical insights into the origin of atoms in the final product and the mechanism of the BzaF-catalyzed reaction [1] [28].

Studies using [1-15N]5-hydroxybenzimidazole have demonstrated that the nitrogen atom at position 1 of the benzimidazole ring is retained throughout the subsequent methylation reactions leading to 5,6-dimethylbenzimidazole [6]. Nuclear magnetic resonance analysis of vitamin B12 synthesized in the presence of labeled precursors revealed exclusive 15N labeling at the N-1 position of the benzimidazole moiety [6]. This finding indicates that the transformation of 5-hydroxybenzimidazole occurs without nitrogen scrambling or release.

Carbon-13 labeling studies using enriched aminoimidazole ribotide have revealed the remarkable carbon skeleton rearrangement that occurs during 5-hydroxybenzimidazole formation [36]. The incorporation pattern shows that four carbons from the ribose moiety are retained in the benzene ring of the product, while one carbon is eliminated as formate [36]. The C2' and C5' positions of the original ribose become integrated into the aromatic system, demonstrating the extensive molecular reorganization catalyzed by BzaF [36].

Deuterium labeling experiments have been particularly valuable for understanding the mechanism of hydrogen atom abstraction by the 5'-deoxyadenosyl radical [11] [28]. These studies have shown that the pro-S hydrogen at the 5' position of aminoimidazole ribotide is specifically abstracted during the initiation of the radical cascade [11]. The deuterium isotope effects observed in these experiments provide evidence for the rate-determining steps in the overall transformation [28].

Table 3: Isotopic Labeling Results for 5-Hydroxybenzimidazole Biosynthesis

Isotope LabelPositionRetention in ProductMechanistic SignificanceReference
15NN-1Complete retentionNo nitrogen scrambling [6]
13CRibose C2', C5'Incorporated into benzene ringCarbon skeleton rearrangement [36]
13CRibose C1'Lost as formateDecarboxylation step [36]
2H5'-positionLost during initiationHydrogen abstraction by radical [11]

Evolutionary Conservation Across Microbial Taxa

The evolutionary conservation of 5-hydroxybenzimidazole biosynthetic machinery across diverse microbial taxa reflects the fundamental importance of cobamides in anaerobic metabolism [32] [34]. Comparative genomic analyses have revealed that the bza gene cluster is distributed across multiple bacterial phyla, with notable prevalence in strictly anaerobic organisms [32] [35].

The enzyme BzaF shows remarkable sequence conservation across bacterial species, sharing 44% protein sequence identity with the related enzyme ThiC, which catalyzes a similar transformation in thiamine biosynthesis [11] [14]. This conservation extends to the active site architecture, where key residues involved in substrate binding and radical chemistry are preserved across diverse taxonomic groups [11]. The structural similarity between BzaF and ThiC suggests a common evolutionary origin for these radical SAM enzymes [14].

Phylogenetic analysis of BzaF sequences reveals clustering patterns that generally follow bacterial taxonomy, indicating vertical inheritance of the gene with limited horizontal transfer events [32]. The distribution of complete versus partial bza operons across different taxa provides insights into the evolutionary pressures shaping cobamide biosynthesis [32]. Species with complete operons are typically obligate anaerobes that rely heavily on cobamide-dependent metabolism [34].

The evolutionary conservation of the bza operon structure is particularly evident in the consistent gene order and organization across distantly related bacterial species [20] [32]. This conservation suggests that the modular organization of the operon provides optimal coordination of enzyme expression and metabolic flux through the pathway [35]. The presence of bza genes in 37% of bacterial species analyzed in large-scale genomic surveys underscores the widespread importance of this biosynthetic capability [32].

Interestingly, the evolutionary analysis reveals that cobamide biosynthesis and dependence are unevenly distributed across bacterial phyla [32]. While 57% of Actinobacteria possess complete cobamide biosynthetic pathways, only 0.6% of Bacteroidetes have the full machinery, yet 96% of Bacteroidetes species contain cobamide-dependent enzymes [32]. This pattern suggests extensive ecological interdependence and cobamide sharing between different microbial communities [35].

Table 4: Phylogenetic Distribution of bza Genes in Major Bacterial Phyla

Phylum% with Complete bza Operon% with Cobamide-Dependent EnzymesRepresentative GeneraReference
Actinobacteria57%89%Propionibacterium, Corynebacterium [32]
Firmicutes45%82%Eubacterium, Clostridium [32] [34]
Proteobacteria38%78%Geobacter, Desulfovibrio [32] [35]
Bacteroidetes0.6%96%Bacteroides, Prevotella [32]
Spirochaetes25%85%Treponema, Borrelia [32]

Transition Metal-Mediated Cyclization Strategies

Transition metal catalysis provides versatile and efficient pathways for 5-hydroxybenzimidazole synthesis through diverse cyclization mechanisms. Palladium-catalyzed methodologies represent the most extensively developed approaches in this category, offering exceptional control over regioselectivity and functional group tolerance.

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for benzimidazole functionalization. The regioselective carbon-carbon bond formation proceeds through oxidative carbon-hydrogen activation of ortho-directed 2-aryl-benzimidazole substrates, enabling coupling with various iodobenzene analogs in high yields ranging from 75-95% [7]. These reactions demonstrate remarkable regioselectivity and provide convenient access to biphenyl heterocyclic compounds with diverse substitution patterns [7].

The palladium-catalyzed hydrogen transfer methodology represents a significant advancement in benzimidazole synthesis. This approach operates under mild conditions and enables the synthesis of various benzimidazole derivatives with yields of 85-95% [8]. The recyclable nature of the palladium catalyst constitutes a major advantage, with the catalyst being recovered and reused six times while maintaining excellent catalytic activity [8]. The reaction mechanism involves selective hydrogen abstraction and transfer processes that facilitate benzimidazole ring formation without requiring harsh oxidizing conditions.

Nickel-based metal-organic framework catalysts have demonstrated exceptional efficiency in benzimidazole synthesis. The nickel(II) metal-organic framework approach utilizes unsaturated metal centers as Lewis acid catalysts, achieving good to excellent yields of 80-95% for aromatic aldehydes bearing both electron-donating and electron-withdrawing groups [9] [10]. The advantages of this methodology include short reaction times, environmentally benign procedures, catalyst stability, nontoxicity, recyclability, and easy separation of the catalyst [9] [10].

Iron-sulfur catalyzed cyclization represents an innovative approach that operates under solvent-free conditions. This methodology involves the coupling of o-nitroanilines with 4-picoline derivatives at 150°C using equimolecular amounts of iron-sulfur catalyst [11]. The process yields 83-91% of the desired benzimidazole products without generating organic by-products, making it an environmentally attractive synthetic route [11]. The iron-sulfur system plays a crucial role in promoting the cyclization process through redox mechanisms that facilitate both reduction and cyclization steps.

Cobalt-pincer complex mediated dehydrogenation offers another unique approach to benzimidazole synthesis. This methodology involves the dehydrogenative coupling of primary alcohols with o-phenylenediamine at 150°C for 24 hours [11]. The cobalt-pincer complex catalyzes both the oxidation of alcohols and the subsequent cyclization to form benzimidazole derivatives with yields of 70-85% [11]. This approach demonstrates the versatility of cobalt catalysis in heterocyclic synthesis and provides direct access to benzimidazoles from readily available alcohol substrates.

Recent advances in gold and silver catalysis have expanded the scope of transition metal-mediated benzimidazole synthesis. Gold(I)-catalyzed cascade reactions involving alkynyl substrates provide access to fused benzimidazole systems through rearrangement and cyclization processes [12]. Silver-catalyzed hydroalkoxylation reactions enable the synthesis of medium-sized heterocyclic systems through controlled cyclization pathways [12].

Regioselective Functionalization Techniques

Regioselective functionalization of 5-hydroxybenzimidazole represents a critical aspect of synthetic methodology development, enabling precise control over substitution patterns and functional group positioning. These techniques are essential for accessing structurally diverse benzimidazole derivatives with specific biological and chemical properties.

Cascade carbon-nitrogen coupling strategies have revolutionized regioselective benzimidazole synthesis. The most sophisticated approach involves a single palladium catalyst system that mediates selective coupling of bifunctional aryl electrophiles with two different nitrogen-based nucleophiles [13]. This methodology employs monosubstituted urea substrates and differentially substituted 1,2-dihaloaromatic systems to achieve complete regiocontrol with yields ranging from 51-83% [13] [14]. The regioselectivity stems from the chemoselective nature of two fundamental catalytic operations: oxidative addition of palladium to aryl-bromine bonds in the presence of aryl-chlorine bonds, and preferential carbon-nitrogen bond formation with primary urea nitrogen atoms [13] [14].

Arylation via radical coupling methodologies provide metal-free alternatives for regioselective functionalization. These approaches utilize aryl hydrazines in radical cross-coupling reactions with hydroxypyridine substrates under mild conditions [15] [16]. The methodology proceeds without the need for protecting groups and achieves yields of 60-80% while maintaining excellent regioselectivity [15] [16]. The radical mechanism involves hydrogen atom abstraction followed by carbon-carbon bond formation at specific positions of the benzimidazole ring system.

N-sulfonamide rearrangement represents a novel regioselective functionalization strategy that involves base-mediated migration of N-1 sulfonamide groups to yield C-3 sulfone derivatives [15] [16]. This methodology demonstrates yields of 70-85% and provides access to previously challenging substitution patterns [15] [16]. Mechanistic studies suggest that an intermolecular process is involved in the rearrangement, which distinguishes it from conventional intramolecular migration reactions [15] [16]. The scope of this methodology extends beyond benzimidazoles to include indazole functionalization, demonstrating its broad applicability in heterocyclic chemistry.

Growth vector elaboration strategies have been developed specifically for fragment-based drug discovery applications. These approaches focus on selective functionalization of different positions on benzimidazole rings to enable systematic structure-activity relationship studies [15] [16]. The methodology enables functionalization of pyridone oxygens and pyrazole nitrogens with high selectivity, providing multiple growth vectors for medicinal chemistry optimization [15] [16].

Directing group-controlled approaches represent another important category of regioselective functionalization. These strategies utilize coordinating groups to direct transition metal catalysts to specific positions on the benzimidazole ring [17]. The methodology has been particularly successful for achieving regioselective carbon-hydrogen functionalization of six-membered rings in fused heterocyclic systems, which traditionally exhibit lower reactivity compared to five-membered rings [17].

Advanced regioselective approaches include the development of cascade palladium catalysis for predictable and selectable regiocontrolled synthesis. These methodologies exploit orthogonal reactivity patterns of different leaving groups (triflates versus mesylates) to produce either of two possible benzimidazole regioisomers from single precursor molecules [18]. This approach represents a significant advancement in synthetic planning and enables rapid access to diverse regioisomeric libraries.

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have emerged as powerful tools for the efficient preparation of 5-hydroxybenzimidazole libraries, offering advantages in terms of reaction efficiency, product purification, and high-throughput synthesis capabilities. These approaches encompass both traditional resin-bound strategies and innovative polymer-supported methodologies.

Traditional resin-bound synthesis approaches utilize established solid-phase organic synthesis principles adapted for benzimidazole construction. The most widely employed methodology involves monoalkylation of various o-phenylenediamines on resin-bound bromoacetamide to generate monoalkyl resin-bound o-phenylenediamines in high yields [19] [20] [21]. Subsequent cyclization with various aldehydes affords solid-supported benzimidazoles with yields ranging from 75-90% [19] [20] [21]. The methodology enables introduction of diversity on the benzene ring of imidazoles and extends to azabenzimidazoles, including 4-azabenzimidazoles, 5-azabenzimidazoles, and purines [19] [20] [21].

Methanesulfonic acid-silica gel supported synthesis provides an environmentally benign approach operating under solvent-free conditions. This methodology employs a mixture of methanesulfonic acid and silica gel as an effective heterogeneous catalyst at 90°C to generate moderate to high yields (75-95%) of 2-substituted benzimidazole derivatives [23] [24]. The solid-phase nature of this approach enables rapid reaction times, simple workup procedures, and catalyst recyclability [23] [24]. The methodology demonstrates broad substrate scope, accommodating aldehydes with neutral, acidic, and base-sensitive functional groups [23].

Microwave-assisted solid-phase synthesis represents a modern approach that significantly reduces reaction times while improving yields. These methodologies achieve yield increases of 3-113% compared to conventional heating methods, with reaction time reductions of 95-98% [25]. The combination of microwave irradiation with solid-phase supports enables rapid library synthesis with enhanced efficiency and reproducibility [25]. Focused microwave irradiation has been particularly effective in polymer-supported benzimidazole synthesis, enabling parallel synthesis of substituted benzimidazole derivatives [26].

Advanced polymer-supported methodologies include the development of traceless linker strategies using 4-mercaptobenzoic acid moieties in radical ipso-substitution reactions [27]. These approaches enable construction of tricyclic and tetracyclic benzimidazole adducts through radical cyclization processes on solid support [27]. The methodology successfully translates solution-phase radical protocols to solid-phase environments while maintaining high efficiency and selectivity [27].

Recent innovations in solid-phase benzimidazole synthesis include polymer-assisted parallel solution-phase approaches that combine the advantages of solid and solution-phase methodologies [28]. These strategies employ polymer-bound reagents and scavengers to facilitate reaction efficiency while simplifying purification procedures [28]. The methodology utilizes polystyrene-carbodiimide systems with 1-hydroxy-7-azabenzotriazole additives, followed by acid-catalyzed cyclodehydration to afford benzimidazoles in good yields and excellent purities [28].

Specialized solid-phase approaches for peptide incorporation have been developed for synthesizing benzimidazole-containing peptides. These methodologies involve on-resin formation of substituted 3-benzimidazolealanines through reaction of aldehydes with peptides containing β-(3,4-diaminophenyl)alanine residues immobilized on polymeric supports [29]. This approach enables direct incorporation of benzimidazole functionality into peptide sequences for biological and medicinal chemistry applications [29].

XLogP3

1.5

Other CAS

41292-65-3

Wikipedia

5-hydroxybenzimidazole

Dates

Last modified: 08-15-2023

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